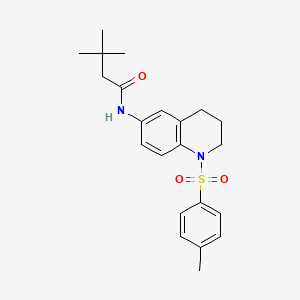

3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

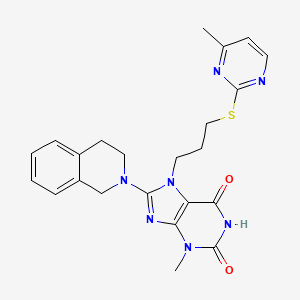

Synthesis Analysis

The synthesis of this compound might involve the use of 1,2,3,4-tetrahydroisoquinoline analogs . These analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The synthetic strategies for constructing the core scaffold of these analogs have been discussed in various studies .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given its composition. It includes a tosyl group (CH3C6H4SO2), often abbreviated as Ts or Tos , and a 1,2,3,4-tetrahydroquinolin-6-yl group . These groups are part of larger structures that contribute to the compound’s overall properties and functions.Scientific Research Applications

Synthesis and Reactivity:

- Evans et al. (1987) investigated the reactions of 3,4-dihydroisoquinoline N-oxide with various ketenes. They synthesized 3,3-dimethyl-1,2,3,4-tetrahydroquinoline, although converting this compound into a nitrone was unsuccessful (Evans et al., 1987).

- Sokol et al. (2004) synthesized metal complexes using 3,3-dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline and its derivatives, and analyzed their structures using X-ray diffraction and spectroscopies (Sokol et al., 2004).

Chemical Properties and Reactions:

- Williamson and Ward (2005) explored the reactivity of the double bond in 6-substituted-2,2-dimethyl-1,2-dihydroquinolines, demonstrating various chemical transformations that can be applied to similar compounds (Williamson & Ward, 2005).

- Berger and Kerly (1993) studied the cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives, which are structurally related to 3,3-dimethyl-tetrahydroquinolines, providing insights into the cyclization processes of similar compounds (Berger & Kerly, 1993).

Application in Synthesis of Bioactive Compounds:

- Bunce et al. (2013) described the synthesis of tetrahydroquinolines with gem-dimethyl substituents at C4, highlighting their potential in the treatment of type-2 diabetes, indicating a pathway for synthesizing similar bioactive structures (Bunce et al., 2013).

Novel Synthetic Methods:

- Dong et al. (2012) presented a method for the mild and regiospecific synthesis of 1-aryl-3,4-dihydroisoquinolines, which could be relevant for compounds like 3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide (Dong et al., 2012).

Chemical Structure and Tautomeric Studies:

- Davydov et al. (1993) synthesized 3,3-dimethyl-1-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinolines and analyzed their crystal and molecular structures, providing a foundation for understanding the structural aspects of similar compounds (Davydov et al., 1993).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, development of novel synthetic strategies, and investigation of its mechanism of action . This compound could also be studied for potential applications in medicinal chemistry and drug development.

properties

IUPAC Name |

3,3-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-16-7-10-19(11-8-16)28(26,27)24-13-5-6-17-14-18(9-12-20(17)24)23-21(25)15-22(2,3)4/h7-12,14H,5-6,13,15H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEZEAJKYMIZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2801163.png)

![N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2801170.png)

![3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)

![2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2801179.png)